molecular formula C18H24N2 B13389911 (1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine

(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine

Cat. No.: B13389911
M. Wt: 268.4 g/mol
InChI Key: ZTEOTXZAFQRCTP-QZTJIDSGSA-N
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Description

(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine is a chiral diamine compound characterized by its two methyl groups and two p-tolyl groups attached to an ethane backbone. This compound is notable for its stereochemistry, with the (1R,2R) configuration indicating the specific spatial arrangement of its atoms. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine typically involves the reaction of (1R,2R)-1,2-diamino-1,2-di-p-tolylethane with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of (1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles. These complexes can facilitate various chemical transformations, including hydrogenation, oxidation, and carbon-carbon bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-N1,N2-Dimethyl-1,2-di-p-tolylethane-1,2-diamine is unique due to its specific stereochemistry and the presence of p-tolyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in asymmetric synthesis and catalysis, where the precise control of stereochemistry is crucial .

Properties

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

(1R,2R)-N,N'-dimethyl-1,2-bis(4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C18H24N2/c1-13-5-9-15(10-6-13)17(19-3)18(20-4)16-11-7-14(2)8-12-16/h5-12,17-20H,1-4H3/t17-,18-/m1/s1

InChI Key

ZTEOTXZAFQRCTP-QZTJIDSGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@@H](C2=CC=C(C=C2)C)NC)NC

Canonical SMILES

CC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C)NC)NC

Origin of Product

United States

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